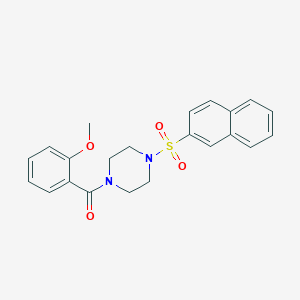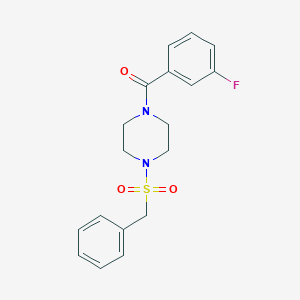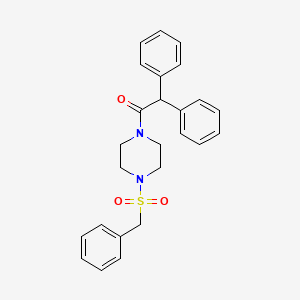![molecular formula C17H16F2N2O3S B3468364 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468364.png)
1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as FFN102, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. This compound is a fluorescent tracer that can be used to visualize and study the release of neurotransmitters in real-time.
Mecanismo De Acción
1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is taken up by presynaptic neurons and loaded into synaptic vesicles via the vesicular monoamine transporter (VMAT). Upon depolarization of the presynaptic neuron, this compound is released along with the neurotransmitter and can be visualized using fluorescence microscopy. This compound has been shown to have a high signal-to-noise ratio and can detect subtle changes in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on neuronal function and viability. This compound does not affect the normal release of neurotransmitters and has no significant toxicity at the concentrations used in experiments. This compound has also been shown to be stable over long periods of time, allowing for repeated imaging experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several advantages for lab experiments, including its high signal-to-noise ratio, real-time imaging capabilities, and minimal effects on neuronal function and viability. However, there are also some limitations to using this compound. This compound can only be used to study the release of certain neurotransmitters and is not suitable for studying other types of neurotransmitters. Additionally, this compound requires specialized imaging equipment and expertise, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for 1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine research. One area of interest is the development of new fluorescent tracers that can be used to study the release of other types of neurotransmitters. Another area of interest is the application of this compound in disease models to study changes in neurotransmitter release associated with neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the use of this compound in combination with other imaging techniques such as optogenetics and calcium imaging may provide new insights into the complex dynamics of neurotransmitter release in the brain.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been used as a fluorescent tracer to study the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound can be loaded into synaptic vesicles and released upon depolarization of the presynaptic neuron, allowing for real-time visualization of neurotransmitter release. This compound has been used in both in vitro and in vivo experiments to study the dynamics of neurotransmitter release in various brain regions.
Propiedades
IUPAC Name |
(4-fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-14-3-1-13(2-4-14)17(22)20-9-11-21(12-10-20)25(23,24)16-7-5-15(19)6-8-16/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTLDVMHDJOQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(benzylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3468341.png)


![1-(3-cyclopentylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468373.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B3468380.png)
![1-[(4-chlorophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468386.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B3468389.png)